molecular formula C25H25N3O3 B15023157 2-(4-sec-butylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No.: B15023157
M. Wt: 415.5 g/mol
InChI Key: MNVRMVAKWVMMSE-UHFFFAOYSA-N
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Description

2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a phenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage, making it a unique structure for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yl)phenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Oxazolo[4,5-b]pyridine Synthesis: The oxazolo[4,5-b]pyridine moiety is synthesized separately through a cyclization reaction involving a pyridine derivative and an oxazole precursor.

    Coupling Reaction: The phenoxy intermediate is then coupled with the oxazolo[4,5-b]pyridine derivative under specific conditions to form the desired compound.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butan-2-yl groups.

    Reduction: Reduction reactions may target the oxazolo[4,5-b]pyridine moiety.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and butan-2-yl groups.

    Reduction: Reduced forms of the oxazolo[4,5-b]pyridine moiety.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and oxazolo[4,5-b]pyridine moieties may play crucial roles in binding to these targets, thereby modulating their activity. The acetamide linkage may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the phenoxy, oxazolo[4,5-b]pyridine, and acetamide groups in 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H25N3O3/c1-4-16(2)18-9-11-20(12-10-18)30-15-23(29)27-21-14-19(8-7-17(21)3)25-28-24-22(31-25)6-5-13-26-24/h5-14,16H,4,15H2,1-3H3,(H,27,29)

InChI Key

MNVRMVAKWVMMSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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